molecular formula C12H14F2O2 B13677316 (1-((Benzyloxy)methyl)-2,2-difluorocyclopropyl)methanol

(1-((Benzyloxy)methyl)-2,2-difluorocyclopropyl)methanol

Cat. No.: B13677316
M. Wt: 228.23 g/mol
InChI Key: PDDRHFIJIAPCHX-UHFFFAOYSA-N
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Description

(1-((Benzyloxy)methyl)-2,2-difluorocyclopropyl)methanol is an organic compound that features a cyclopropyl ring substituted with benzyloxy and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((Benzyloxy)methyl)-2,2-difluorocyclopropyl)methanol typically involves the following steps:

    Formation of the Cyclopropyl Ring: This can be achieved through cyclopropanation reactions, where a suitable alkene is treated with a carbene precursor.

    Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced via nucleophilic substitution reactions using difluoromethylating agents.

    Attachment of Benzyloxy Group: The benzyloxy group can be introduced through etherification reactions, where a benzyl alcohol derivative reacts with the cyclopropyl intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-((Benzyloxy)methyl)-2,2-difluorocyclopropyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may yield different alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: May serve as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: Could be used in the production of materials with specific properties, such as polymers.

Mechanism of Action

The mechanism of action of (1-((Benzyloxy)methyl)-2,2-difluorocyclopropyl)methanol would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    (1-((Benzyloxy)methyl)-2,2-difluorocyclopropyl)ethanol: Similar structure but with an ethanol group instead of methanol.

    (1-((Benzyloxy)methyl)-2,2-difluorocyclopropyl)amine: Similar structure but with an amine group instead of methanol.

Uniqueness

(1-((Benzyloxy)methyl)-2,2-difluorocyclopropyl)methanol is unique due to the presence of both benzyloxy and difluoromethyl groups on the cyclopropyl ring, which may impart distinct chemical and physical properties compared to similar compounds.

Properties

Molecular Formula

C12H14F2O2

Molecular Weight

228.23 g/mol

IUPAC Name

[2,2-difluoro-1-(phenylmethoxymethyl)cyclopropyl]methanol

InChI

InChI=1S/C12H14F2O2/c13-12(14)7-11(12,8-15)9-16-6-10-4-2-1-3-5-10/h1-5,15H,6-9H2

InChI Key

PDDRHFIJIAPCHX-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)(CO)COCC2=CC=CC=C2

Origin of Product

United States

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